methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate
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Overview
Description
Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate is an organic compound with a complex structure that includes cyano, methylthio, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate typically involves the reaction of methyl cyanoacetate with methylthiol and aniline under specific conditions. The reaction is carried out in the presence of a base such as sodium methoxide in methanol, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenylamino group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(phenylamino)-2-(phenylformamido)prop-2-enoate: Similar structure but with a phenylformamido group instead of a cyano group.
Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate: Contains an acridinyl group, leading to different reactivity and applications.
Uniqueness
Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate is unique due to the presence of the cyano and methylthio groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
IUPAC Name |
methyl (E)-3-anilino-2-cyano-3-methylsulfanylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-12(15)10(8-13)11(17-2)14-9-6-4-3-5-7-9/h3-7,14H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXRZNLMAKMUHE-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(NC1=CC=CC=C1)SC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(\NC1=CC=CC=C1)/SC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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